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Introduction
(R)-tert-Butyl azepan-3-ylcarbamate is a chiral heterocyclic compound of significant interest

in medicinal chemistry and drug development. Its rigid azepane scaffold, combined with the

stereochemically defined amine functionality, makes it a valuable building block for the

synthesis of complex molecular architectures with specific biological activities. The tert-

butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking

the amine, facilitating multi-step synthetic sequences. This technical guide provides a

comprehensive overview of the stereochemistry, synthesis, and characterization of (R)-tert-
Butyl azepan-3-ylcarbamate.

Physicochemical Properties and Stereochemical
Data
The fundamental properties of tert-butyl azepan-3-ylcarbamate are summarized below. It is

crucial to note that while data for the racemic mixture is available, specific optical rotation and

melting point data for the pure (R)-enantiomer are not widely reported in publicly available

literature, highlighting a gap in the detailed characterization of this specific stereoisomer.

Table 1: Physicochemical Properties of tert-Butyl azepan-3-ylcarbamate[1]
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Property Value

Molecular Formula C₁₁H₂₂N₂O₂

Molecular Weight 214.30 g/mol

CAS Number (Racemate) 454451-26-4

CAS Number ((R)-enantiomer) 1354351-56-6[2]

IUPAC Name tert-butyl N-(azepan-3-yl)carbamate

Computed XLogP3 1.4

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 2

Stereochemical Considerations:

The chirality of (R)-tert-Butyl azepan-3-ylcarbamate arises from the stereocenter at the C3

position of the azepane ring. The "(R)" designation indicates the absolute configuration at this

carbon, as defined by the Cahn-Ingold-Prelog priority rules. The specific rotation, a measure of

the compound's ability to rotate plane-polarized light, is a key characteristic of the pure

enantiomer. However, experimentally determined values for the specific rotation of (R)-tert-
Butyl azepan-3-ylcarbamate are not readily found in the scientific literature. Different

enantiomers of a chiral compound will rotate plane-polarized light to an equal but opposite

extent[3].

Synthesis and Enantioselective Strategies
The synthesis of enantiomerically pure (R)-tert-Butyl azepan-3-ylcarbamate can be

approached through two primary strategies: asymmetric synthesis from a chiral precursor or

resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors
A viable route to enantiopure 3-aminoazepane derivatives involves starting from naturally

occurring chiral molecules. L- and D-lysine are attractive starting materials for the synthesis of
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the corresponding enantiomers of 3-aminoazepane.

Conceptual Workflow for Asymmetric Synthesis:
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Caption: Asymmetric synthesis workflow from D-Lysine.

Experimental Protocol: Synthesis of Enantiopure 3-Aminoazepane Derivatives from Lysine

While a detailed protocol for the direct synthesis of (R)-tert-Butyl azepan-3-ylcarbamate is not

explicitly detailed in a single source, a general approach can be inferred from the literature on

the synthesis of related compounds. The synthesis of enantiopure 3-aminoazepane derivatives

can be achieved from ornithine and lysine[4]. The key steps involve the cyclization of the amino

acid methyl ester to form the corresponding lactam, followed by protection and subsequent

reduction[4].

Step 1: Cyclization of D-Lysine Methyl Ester

D-Lysine is first converted to its methyl ester.

The methyl ester is then subjected to base-mediated cyclization to yield the corresponding 3-

amino-azepan-2-one (lactam).

Step 2: Protection of the Exocyclic Amine

The primary amine of the lactam is protected, for example, with a trityl group.

Step 3: Reduction of the Lactam
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The protected lactam is reduced to the corresponding 3-(protected-amino)azepane.

Step 4: Boc Protection of the Ring Nitrogen and Deprotection of the Exocyclic Amine

The secondary amine of the azepane ring is protected with a Boc group.

The initial protecting group on the exocyclic amine is then removed.

Step 5: Boc Protection of the Exocyclic Amine

The now free primary amine at the 3-position is protected with a Boc group using di-tert-butyl

dicarbonate ((Boc)₂O) to yield the final product.

Resolution of Racemic tert-Butyl azepan-3-ylcarbamate
An alternative strategy involves the synthesis of the racemic mixture of tert-butyl azepan-3-

ylcarbamate, followed by chiral resolution.

Conceptual Workflow for Racemic Synthesis and Resolution:
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Caption: Racemic synthesis and chiral resolution workflow.

Experimental Protocol: General Procedure for Chiral Resolution

A common method for resolving racemic amines is through the formation of diastereomeric

salts with a chiral acid.
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Salt Formation: The racemic tert-butyl azepan-3-ylcarbamate is dissolved in a suitable

solvent and treated with a stoichiometric amount of a chiral resolving agent, such as (+)-

tartaric acid or (-)-mandelic acid.

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities,

allowing for their separation by fractional crystallization. The less soluble diastereomer will

precipitate out of the solution first.

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base to

liberate the enantiomerically enriched free amine.

Purification: The final product is purified by standard techniques such as recrystallization or

chromatography.

Spectroscopic Characterization
While a complete, published dataset for (R)-tert-Butyl azepan-3-ylcarbamate is not readily

available, the expected spectroscopic features can be predicted based on its structure and

data from related compounds.

Table 2: Predicted ¹H and ¹³C NMR Data for (R)-tert-Butyl azepan-3-ylcarbamate
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¹H NMR
Predicted Chemical

Shift (ppm)
Multiplicity Integration

tert-Butyl (9H) ~1.4 s 9H

Azepane Ring Protons

(12H)
1.5 - 3.5 m 12H

NH (Boc) ~4.5 - 5.5 br s 1H

NH (ring)
~1.5 - 2.5 (may be

broad)
br s 1H

¹³C NMR
Predicted Chemical

Shift (ppm)

tert-Butyl (CH₃)₃ ~28

tert-Butyl C ~79

C=O (Carbamate) ~156

Azepane Ring

Carbons
25 - 55

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

other experimental conditions.

Applications in Drug Development
Chiral 3-aminoazepane scaffolds are recognized as important pharmacophores in the

development of therapeutic agents[4]. The carbamate group itself is a structural motif found in

a variety of drugs and can be used to modulate the biological and pharmacokinetic properties

of a molecule[5]. While the specific application of (R)-tert-Butyl azepan-3-ylcarbamate in a

signaling pathway or as a direct precursor to a marketed drug is not widely documented, its

structural features make it a highly valuable intermediate for the synthesis of:

Enzyme Inhibitors: The constrained cyclic structure can provide a rigid framework for

positioning functional groups to interact with the active site of an enzyme.
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Receptor Ligands: The stereochemistry of the amine is often crucial for selective binding to

G-protein coupled receptors (GPCRs) and other receptor families.

Complex Natural Product Analogs: As a chiral building block, it can be incorporated into the

synthesis of analogs of natural products with improved pharmacological profiles.

The development of efficient and scalable syntheses for enantiopure 3-aminoazepane

derivatives is an active area of research, driven by the demand for these versatile

intermediates in drug discovery programs[6][7].

Conclusion
(R)-tert-Butyl azepan-3-ylcarbamate is a chiral building block with significant potential in the

synthesis of novel therapeutic agents. While detailed experimental protocols and

comprehensive characterization data for this specific enantiomer are not extensively published,

its synthesis can be achieved through established methods of asymmetric synthesis from chiral

precursors like D-lysine or through the resolution of the corresponding racemic mixture. The

stereodefined azepane core provides a valuable platform for the design and synthesis of next-

generation pharmaceuticals. Further research into the biological applications of derivatives of

(R)-tert-Butyl azepan-3-ylcarbamate is warranted to fully explore its potential in drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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